molecular formula C23H30O3 B13862932 (3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one

(3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one

Cat. No.: B13862932
M. Wt: 354.5 g/mol
InChI Key: QLMXZKMIBONXSF-SRTDZIGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:

    Acetylation: Introduction of the acetyloxy group at the 3-position.

    Formation of the triene system: Introduction of double bonds at the 5, 14, and 16 positions.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Detailed synthetic routes and conditions are usually optimized based on the starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as in laboratory synthesis but optimized for higher efficiency and yield. This includes the use of industrial-grade reagents, catalysts, and equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can lead to saturated derivatives.

Scientific Research Applications

(3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of steroidal intermediates and other related compounds.

Mechanism of Action

The mechanism of action of (3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one involves its interaction with specific molecular targets, such as steroid receptors. The compound may modulate the activity of these receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3b)-3-(Acetyloxy)pregna-5,14-dien-20-one
  • (3b)-3-(Acetyloxy)pregna-5,16-dien-20-one
  • (3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-ol

Uniqueness

(3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one is unique due to its specific triene system and acetyloxy group at the 3-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

[(3S,8R,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H30O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7-8,17-18,21H,6,9-13H2,1-4H3/t17-,18-,21?,22-,23+/m0/s1

InChI Key

QLMXZKMIBONXSF-SRTDZIGRSA-N

Isomeric SMILES

CC(=O)C1=CC=C2[C@@]1(CCC3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(=O)C1=CC=C2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.